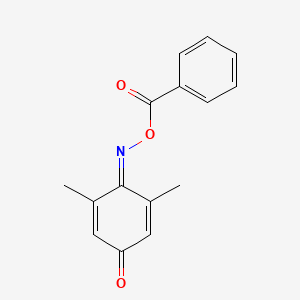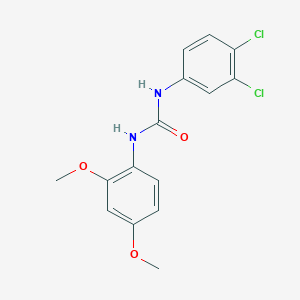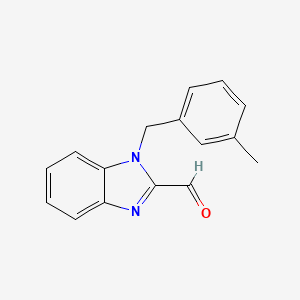
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime), also known as DMQD-BO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule possesses a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and materials science.
Mechanism of Action
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) acts as a redox-active compound by accepting electrons from other molecules. In biological systems, it can accept electrons from NADH and FADH2, which are important electron donors in cellular respiration. This process generates a semiquinone radical, which can then react with oxygen to produce superoxide, a type of ROS. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also directly react with ROS, such as hydrogen peroxide and peroxynitrite, to form stable adducts.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome c oxidase and xanthine oxidase, which are involved in cellular respiration and ROS production. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also induce apoptosis, a form of programmed cell death, in cancer cells by disrupting mitochondrial function. In addition, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have anti-inflammatory effects by reducing ROS production and cytokine release in immune cells.
Advantages and Limitations for Lab Experiments
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is also a versatile tool for studying redox reactions and ROS production in various biological systems. However, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
Future Directions
There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research. One area of interest is the development of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)-based probes for imaging ROS in vivo. This could lead to new diagnostic tools for detecting oxidative stress in various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. Finally, the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) and its derivatives could lead to new applications in materials science and nanotechnology.
In conclusion, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile tool for studying redox reactions and ROS production in various biological systems. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments, including its stability and water solubility, but also has some limitations, including its potential toxicity at high concentrations. There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research, including the development of new probes for imaging ROS in vivo and the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) involves the reaction of 2,6-dimethyl-1,4-benzoquinone with benzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime). This method has been optimized to produce high yields of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) with excellent purity.
Scientific Research Applications
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been used extensively in scientific research as a redox-active compound. It has been shown to act as an electron acceptor in biological systems, making it a valuable tool for studying redox reactions in vivo and in vitro. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues, which is important for understanding oxidative stress and its role in various diseases.
properties
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKHMAAWTVMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)




![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)


![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)